desferrioxamine G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

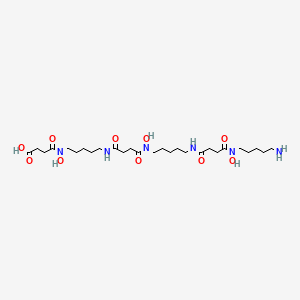

Desferrioxamine G is an acyclic desferrioxamine and a monocarboxylic acid.

Aplicaciones Científicas De Investigación

Biosynthesis in Bacteria

Desferrioxamine G, a siderophore, is produced by certain bacterial species like Streptomyces coelicolor M145. Research has identified a cluster of genes (desA-D) that directs its biosynthesis in these bacteria. This pathway represents a new family of pathways for siderophore biosynthesis, distinct from the nonribosomal peptide synthetase (NRPS) pathway used by many organisms (Barona-Gómez et al., 2004).

Neuroprotection and Ischemia Tolerance

Desferrioxamine has been found to induce tolerance against cerebral ischemia in vivo and in vitro. It activates hypoxia-inducible transcription factor 1 (HIF-1) and stimulates erythropoietin transcription, both of which are crucial for the brain's response to hypoxia and offer neuroprotection (Prass et al., 2002).

Osteogenesis Promotion

Desferrioxamine can promote bone mineralization, particularly in the context of aluminum-overloaded dialysis patients. It aids osteoblastic differentiation from mesenchymal stem cells by activating beta-catenin signaling cascades, which are crucial for bone health (Qu et al., 2008).

Lung Injury Attenuation

In studies involving acute liver failure and lung dysfunction, desferrioxamine showed beneficial effects by inhibiting oxidative damage and potentially attenuating lung injury (Kalimeris et al., 2007).

Oceanographic Research

Desferrioxamine G has been identified as a siderophore produced by marine bacteria. Its discovery is significant for understanding iron cycles in marine environments and may impact interpretations of iron removal experiments in oceanographic studies (Martinez et al., 2001).

Iron Depletion in Cancer Cells

Iron chelators like desferrioxamine inhibit cell proliferation and induce apoptosis in cancer cells, like human colon adenocarcinoma cells. This reveals a link between cell apoptosis and the disturbance of mitochondrial, signaling, and metabolic pathways due to iron depletion (Sun et al., 2009).

Anticancer Properties

Desferrioxamine has shown anti-proliferative effects against leukemia and neuroblastoma in vitro and in vivo studies, leading to the development of more effective iron chelators as potential anti-cancer agents (Richardson, 2002).

Enhancing Drug Permeability

Desferrioxamine conjugated with caffeine, known as DFO-caffeine, shows iron scavenging ability, antioxidant properties, and enhanced permeation in cell models, suggesting its potential for treating iron overload in less accessible tissues like the brain (Alta et al., 2014).

Propiedades

Número CAS |

25400-40-2 |

|---|---|

Nombre del producto |

desferrioxamine G |

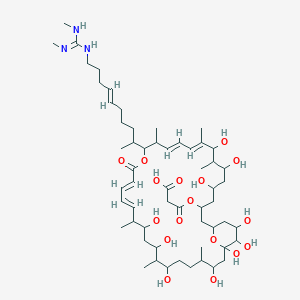

Fórmula molecular |

C27H50N6O10 |

Peso molecular |

618.7 g/mol |

Nombre IUPAC |

4-[5-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40) |

Clave InChI |

MIVGUYBAQIHKPJ-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |

SMILES canónico |

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

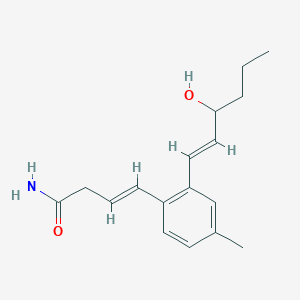

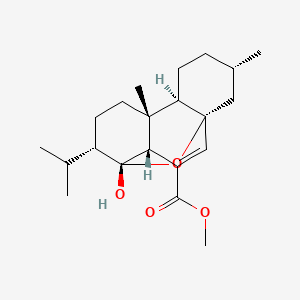

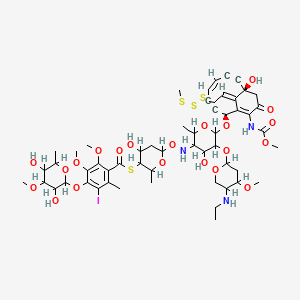

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1244838.png)

![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)

![3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1244845.png)